molecular formula C16H15N3O3S3 B12025209 N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide

N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide

Cat. No.: B12025209
M. Wt: 393.5 g/mol
InChI Key: FZLIBLPYVZNDSB-FMIVXFBMSA-N
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Description

N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide is a complex organic compound that features a unique combination of functional groups, including isoxazole, thiazolidine, and thienylmethylene. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and thiazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, thiourea, and various catalysts to facilitate the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide
  • N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide

Uniqueness

N-(5-Methyl-3-isoxazolyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H15N3O3S3

Molecular Weight

393.5 g/mol

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C16H15N3O3S3/c1-10-8-13(18-22-10)17-14(20)5-2-6-19-15(21)12(25-16(19)23)9-11-4-3-7-24-11/h3-4,7-9H,2,5-6H2,1H3,(H,17,18,20)/b12-9+

InChI Key

FZLIBLPYVZNDSB-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC3=CC=CS3)SC2=S

Origin of Product

United States

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